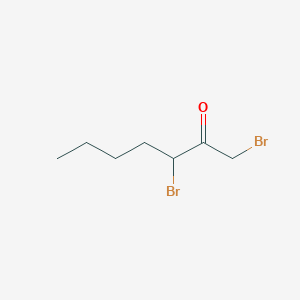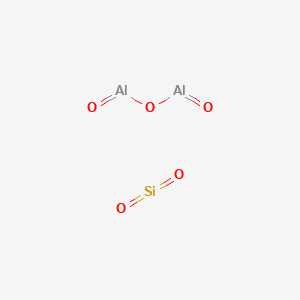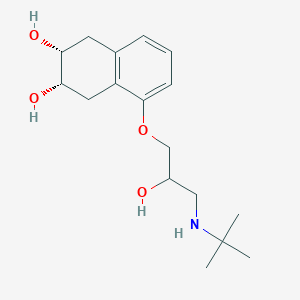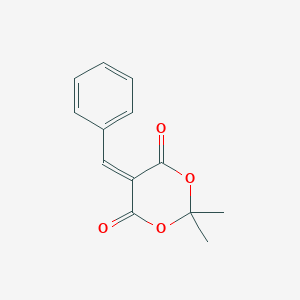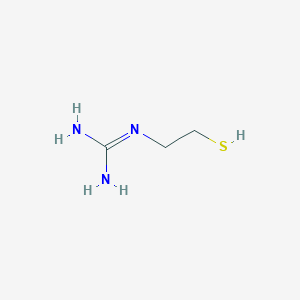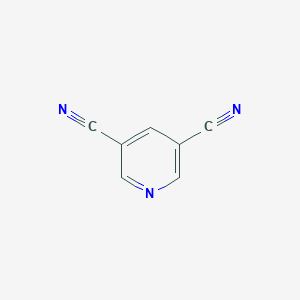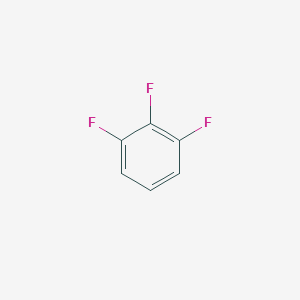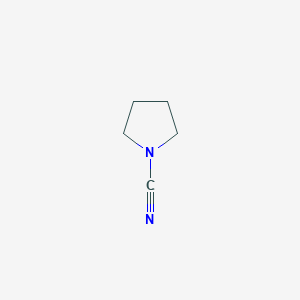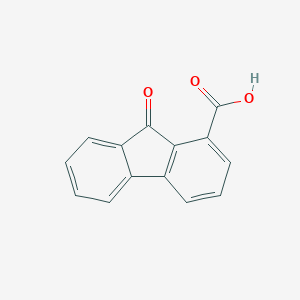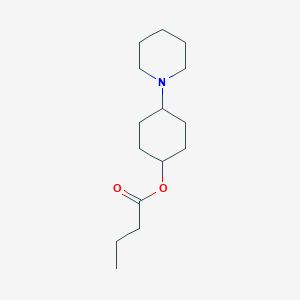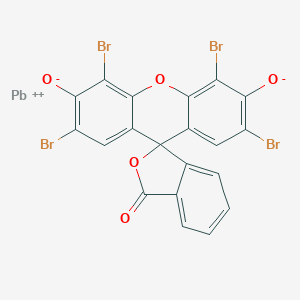
Einecs 215-415-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 215-415-4, also known as 4-Methylimidazole (4-MEI), is a chemical compound that is commonly used in the manufacturing of various products, including food, cosmetics, and pharmaceuticals. It is a colorless or pale yellow crystalline solid that is soluble in water and has a strong odor. In recent years, there has been growing concern about the potential health risks associated with exposure to 4-MEI, particularly in food products.
科学研究应用
4-MEI has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated its potential health effects, including its carcinogenicity, genotoxicity, and mutagenicity. Additionally, 4-MEI has been used as a model compound for studying the toxicity of other imidazole derivatives.
作用机制
The exact mechanism of action of 4-MEI is not well understood. However, it is believed to exert its toxic effects through the formation of reactive metabolites, which can damage DNA and other cellular components. Additionally, 4-MEI has been shown to induce oxidative stress and inflammation in cells, which can contribute to its toxicity.
生化和生理效应
Exposure to 4-MEI has been linked to a range of biochemical and physiological effects in animals and humans. These include DNA damage, oxidative stress, inflammation, and changes in gene expression. Additionally, 4-MEI has been shown to affect the function of various organs, including the liver, kidney, and lungs.
实验室实验的优点和局限性
4-MEI is a useful compound for studying the toxicity of imidazole derivatives and for investigating the mechanisms of chemically induced carcinogenesis. However, there are some limitations to its use in lab experiments. For example, the solubility of 4-MEI in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, 4-MEI can be unstable under certain conditions, which can affect the reproducibility of experiments.
未来方向
There are several areas of future research related to Einecs 215-415-4. One important direction is to further investigate the potential health effects of exposure to 4-MEI in food products. This could involve conducting epidemiological studies to assess the risks associated with dietary exposure to 4-MEI. Additionally, researchers could explore the use of alternative synthesis methods for 4-MEI that may be less toxic and more environmentally friendly. Finally, there is a need for more research on the mechanisms of action of 4-MEI, particularly with respect to its genotoxic and mutagenic effects.
合成方法
4-MEI is typically synthesized by reacting methylimidazole with formaldehyde in the presence of a catalyst, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 4-MEI. This synthesis method is widely used in the industry due to its simplicity and efficiency.
属性
CAS 编号 |
1326-05-2 |
|---|---|
产品名称 |
Einecs 215-415-4 |
分子式 |
C20H6Br4O5Pb |
分子量 |
853 g/mol |
IUPAC 名称 |
lead(2+);2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Pb/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+2/p-2 |
InChI 键 |
QUHOTTJDEPSJRJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
其他 CAS 编号 |
1326-05-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



